molecular formula C15H11BClNO2 B13987042 6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol

6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B13987042
M. Wt: 283.5 g/mol
InChI Key: OASRTCFVUVRBCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the indole and oxaborole rings followed by their coupling. One common method involves the rhodium-catalyzed mono-ortho C–H activation/carbenoid insertion/aldol-type cyclization of 3-aldehyde-2-phenyl-1H-indoles with diazo compounds . This method provides a novel approach to synthesizing complex indole derivatives with high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The oxaborole ring can form stable complexes with biomolecules, enhancing the compound’s biological activity. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.

    5-Fluoro-1H-indole-2-carboxylate derivatives: Known for their antiviral activity.

    Benzo[d]thiazol-2-ylamino derivatives: Exhibits anti-inflammatory and analgesic activities.

Uniqueness

6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to the presence of both indole and oxaborole moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C15H11BClNO2

Molecular Weight

283.5 g/mol

IUPAC Name

5-chloro-1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)indole

InChI

InChI=1S/C15H11BClNO2/c17-12-2-4-15-10(7-12)5-6-18(15)13-3-1-11-9-20-16(19)14(11)8-13/h1-8,19H,9H2

InChI Key

OASRTCFVUVRBCU-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)N3C=CC4=C3C=CC(=C4)Cl)O

Origin of Product

United States

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